molecular formula C20H16N4O3 B11583881 (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11583881
M. Wt: 360.4 g/mol
InChI Key: KBWBYBMILUXVKP-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution reaction where the ethylphenoxy group is introduced to the pyrido[1,2-a]pyrimidin-4-one core.

    Formation of the cyano group: The cyano group can be introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the prop-2-enamide moiety: This involves the reaction of the intermediate with acrylonitrile under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to the presence of the ethylphenoxy group, which may confer specific biological activity and chemical properties that differentiate it from similar compounds

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H16N4O3/c1-2-13-6-8-15(9-7-13)27-19-16(11-14(12-21)18(22)25)20(26)24-10-4-3-5-17(24)23-19/h3-11H,2H2,1H3,(H2,22,25)/b14-11+

InChI Key

KBWBYBMILUXVKP-SDNWHVSQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N

Origin of Product

United States

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